4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound that features a pyrazole ring, a methoxyphenol group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol typically involves the reaction of 1,5-dimethylpyrazole with formaldehyde and 2-methoxyphenol under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can yield amines.
Scientific Research Applications
4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, interacting with active sites of enzymes or receptors, thereby modulating their activity. The methoxyphenol group can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
2-Methoxyphenol: A phenolic compound with a methoxy group, similar to the methoxyphenol moiety in the target compound.
4-Aminomethylphenol: A compound with an aminomethyl group attached to a phenol ring, similar to the aminomethyl group in the target compound.
Uniqueness
4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol is unique due to the combination of its pyrazole ring and methoxyphenol group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-11(8-15-16(9)2)14-7-10-4-5-12(17)13(6-10)18-3;/h4-6,8,14,17H,7H2,1-3H3;1H |
InChI Key |
MGQAARRQOWCNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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